(4-chlorophenyl)-(5-hydroxy-3,5-dimethyl-4H-pyrazol-1-yl)methanone
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Overview
Description
(4-chlorophenyl)-(5-hydroxy-3,5-dimethyl-4H-pyrazol-1-yl)methanone is a synthetic organic compound characterized by its unique chemical structure. This compound features a chlorophenyl group attached to a pyrazole ring, which is further substituted with hydroxy and methyl groups. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-chlorophenyl)-(5-hydroxy-3,5-dimethyl-4H-pyrazol-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazine with a β-diketone under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a chlorobenzene derivative reacts with the pyrazole intermediate.
Hydroxylation and Methylation: The final steps involve the selective hydroxylation and methylation of the pyrazole ring to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(4-chlorophenyl)-(5-hydroxy-3,5-dimethyl-4H-pyrazol-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under appropriate conditions.
Reduction: The compound can undergo reduction reactions, particularly at the chlorophenyl group, to yield different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while nucleophilic substitution of the chlorophenyl group can introduce various functional groups.
Scientific Research Applications
(4-chlorophenyl)-(5-hydroxy-3,5-dimethyl-4H-pyrazol-1-yl)methanone has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research explores its potential as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (4-chlorophenyl)-(5-hydroxy-3,5-dimethyl-4H-pyrazol-1-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(4-chlorophenyl)-(3,5-dimethyl-4H-pyrazol-1-yl)methanone: Lacks the hydroxyl group, resulting in different reactivity and properties.
(4-bromophenyl)-(5-hydroxy-3,5-dimethyl-4H-pyrazol-1-yl)methanone: Substitution of chlorine with bromine alters its chemical behavior.
(4-chlorophenyl)-(5-hydroxy-3,5-dimethyl-4H-pyrazol-1-yl)ethanone: Variation in the carbon chain length affects its physical and chemical properties.
Uniqueness
The presence of both the chlorophenyl and hydroxyl groups in (4-chlorophenyl)-(5-hydroxy-3,5-dimethyl-4H-pyrazol-1-yl)methanone imparts unique reactivity and potential biological activities, distinguishing it from similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(4-chlorophenyl)-(5-hydroxy-3,5-dimethyl-4H-pyrazol-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O2/c1-8-7-12(2,17)15(14-8)11(16)9-3-5-10(13)6-4-9/h3-6,17H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZZRVRAIUPXGEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(C1)(C)O)C(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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